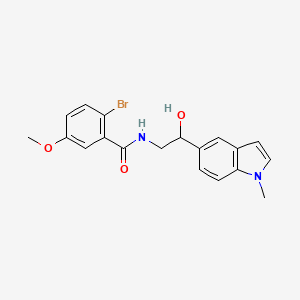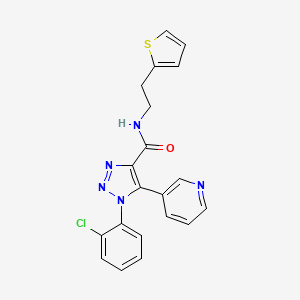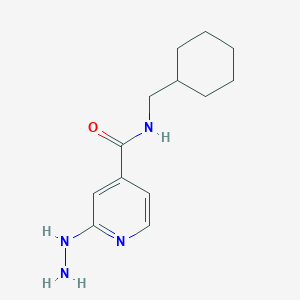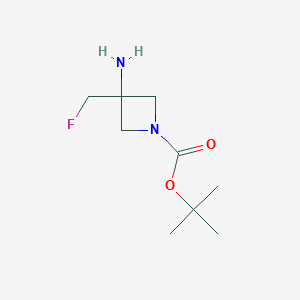
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoromethyl group and an amino group at the 3-position, as well as a tert-butyl ester at the 1-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, methyl-substituted azetidines, and various substituted azetidines depending on the nucleophile used .
Applications De Recherche Scientifique
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains an additional fluorine atom, which can alter its reactivity and biological activity.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different chemical properties and reactivity compared to the fluoromethyl group.
Uniqueness
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is unique due to the presence of both an amino group and a fluoromethyl group at the 3-position of the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCSFEXQDNGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

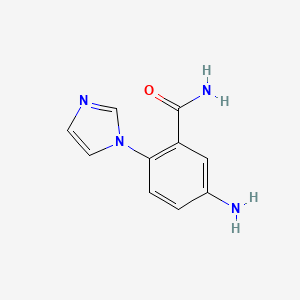
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2560930.png)
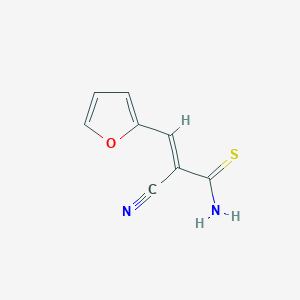
![4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2560933.png)
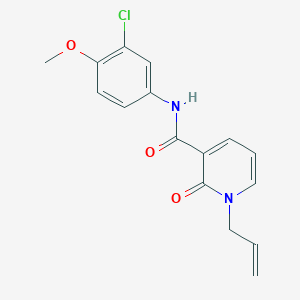
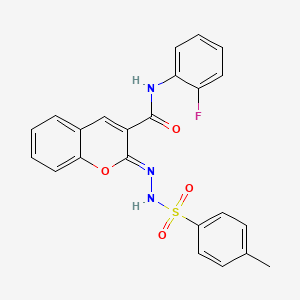
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)
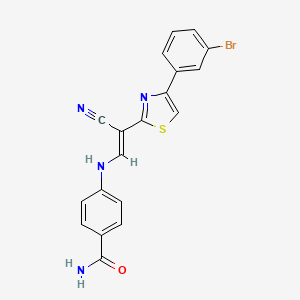
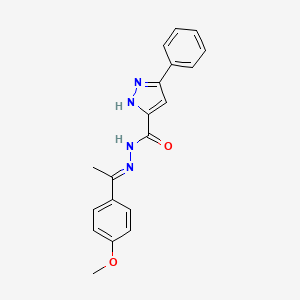
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2560944.png)
